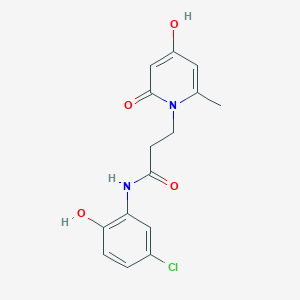

N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide

Description

N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a synthetic amide derivative characterized by a 5-chloro-2-hydroxyphenyl group linked via a propanamide chain to a 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. The compound features:

- A phenolic hydroxyl group (on the benzene ring) with a chlorine substituent at the 5-position.

- A pyridinone ring (2-oxopyridin-1(2H)-yl) with a hydroxyl group at the 4-position and a methyl group at the 6-position.

- An amide bond connecting the aromatic and heterocyclic components.

Properties

Molecular Formula |

C15H15ClN2O4 |

|---|---|

Molecular Weight |

322.74 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |

InChI |

InChI=1S/C15H15ClN2O4/c1-9-6-11(19)8-15(22)18(9)5-4-14(21)17-12-7-10(16)2-3-13(12)20/h2-3,6-8,19-20H,4-5H2,1H3,(H,17,21) |

InChI Key |

WUUUGKJJJKXDNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCC(=O)NC2=C(C=CC(=C2)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C16H16ClN3O3 and a molecular weight of 335.77 g/mol. Its structure features a chloro-substituted phenolic group and a pyridine derivative, which contribute to its biological activity.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective dosage levels for therapeutic applications .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has demonstrated that related compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study on analogs of this compound highlighted their ability to induce apoptosis in cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Properties

Compounds with similar structures have been investigated for their pesticidal activities. The presence of the chloro and hydroxy groups can enhance the bioactivity against pests and diseases affecting crops. Preliminary studies indicate that such compounds can effectively manage pest populations while being less harmful to beneficial organisms .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways in various organisms. For example, certain derivatives have shown inhibition of key enzymes involved in bacterial cell wall synthesis, making them candidates for antibiotic development .

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound revealed its effectiveness against Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC of 50 µg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced significant cytotoxic effects with IC50 values ranging from 20 to 30 µM. These findings suggest its potential as an anticancer agent, warranting further investigation into its mechanism of action.

Mechanism of Action

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogs

Key Observations :

- The target compound’s pyridinone and chlorophenol groups distinguish it from pharmacopeial analogs (e.g., compound m), which feature tetrahydropyrimidinyl and diphenylhexane backbones with stereochemical complexity .

- In contrast, patent compounds (e.g., piperidine-based esters) prioritize bulky substituents (e.g., tetramethylpiperidine) and ester/amine functionalities for applications in material science .

Functional Group Analysis

- However, the pharmacopeial compounds include additional amide linkages (e.g., acetamido groups), which may enhance solubility or metabolic stability .

- Aromatic Systems: The target compound’s chlorophenol group may confer electrophilic reactivity, whereas pharmacopeial analogs use diphenylhexane for lipophilic interactions. Patent compounds employ piperidine or spiro systems for steric hindrance, likely to resist degradation .

- Oxygen/Nitrogen Heterocycles: The pyridinone ring in the target compound contrasts with the tetrahydropyrimidinyl rings in pharmacopeial compounds, which could influence hydrogen-bonding patterns .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that combines elements from both phenolic and pyridine moieties. The presence of chlorine and hydroxyl groups contributes to its reactivity and potential biological interactions.

1. Antiviral Activity

Recent studies have shown that derivatives of similar structures exhibit significant antiviral properties. For instance, compounds related to this compound have been tested against human adenovirus (HAdV). Certain analogues demonstrated low micromolar potency with selectivity indexes greater than 100, indicating their potential as effective antiviral agents .

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | > 580 |

| Niclosamide | 0.45 | 200 | > 444 |

2. Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research on pyridine derivatives indicates that modifications can enhance cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| A-431 | <10 | Doxorubicin |

| HT29 | <15 | Doxorubicin |

3. Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary results indicate that it exhibits moderate to good activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication in viruses and apoptosis in cancer cells.

Case Studies

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral properties of structurally similar compounds revealed that certain derivatives effectively inhibited HAdV replication by targeting the viral DNA synthesis pathway, leading to reduced viral load in treated cells .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.